molecular formula C17H24O12 B14794490 methyl (1aR,1bS,2S,5aR,6R,6aS)-5a,6-dihydroxy-1a-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1b,2,6,6a-tetrahydrooxireno[1,2]cyclopenta[4,5-c]pyran-5-carboxylate

methyl (1aR,1bS,2S,5aR,6R,6aS)-5a,6-dihydroxy-1a-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1b,2,6,6a-tetrahydrooxireno[1,2]cyclopenta[4,5-c]pyran-5-carboxylate

Cat. No.: B14794490
M. Wt: 420.4 g/mol
InChI Key: XZVXEPPPQBLGMQ-YIXQBNCKSA-N
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Description

Sesamoside is an iridoid glycoside found in various plants, including sesame (Sesamum indicum L.) . It is known for its diverse biological activities and potential health benefits. Iridoid glycosides are a class of secondary metabolites that are often involved in plant defense mechanisms and have been studied for their pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sesamoside typically involves the extraction from plant sources, particularly sesame leaves . The extraction process includes drying the plant material, followed by solvent extraction using methanol or ethanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of sesamoside is primarily based on large-scale extraction from sesame plants. The process involves cultivating sesame plants, harvesting the leaves at optimal growth stages, and performing solvent extraction and purification on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: Sesamoside undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize sesamoside.

    Reduction: Reducing agents like sodium borohydride are employed to reduce sesamoside.

    Hydrolysis: Acidic or basic conditions can hydrolyze sesamoside to yield its aglycone and sugar components.

Major Products Formed: The major products formed from these reactions include the aglycone form of sesamoside and various oxidized or reduced derivatives .

Properties

Molecular Formula

C17H24O12

Molecular Weight

420.4 g/mol

IUPAC Name

methyl (2R,6R)-5,6-dihydroxy-2-methyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate

InChI

InChI=1S/C17H24O12/c1-16-10-15(28-14-9(21)8(20)7(19)6(3-18)27-14)26-4-5(13(23)25-2)17(10,24)11(22)12(16)29-16/h4,6-12,14-15,18-22,24H,3H2,1-2H3/t6?,7?,8?,9?,10?,11?,12?,14?,15?,16-,17+/m1/s1

InChI Key

XZVXEPPPQBLGMQ-YIXQBNCKSA-N

Isomeric SMILES

C[C@@]12C3C(OC=C([C@]3(C(C1O2)O)O)C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O

Canonical SMILES

CC12C3C(OC=C(C3(C(C1O2)O)O)C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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